

R 1485 Dihydrochloride: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *R 1485 dihydrochloride*

Cat. No.: *B1150229*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

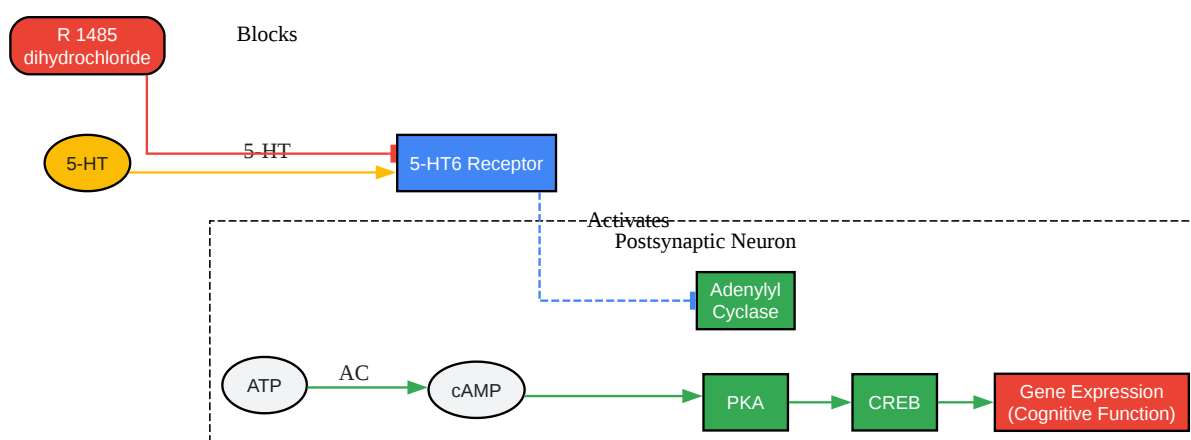
R 1485 dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. This document provides a comprehensive overview of the available preclinical data on **R 1485 dihydrochloride**, including its in vitro and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex. Its modulation has been shown to influence cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function. Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for improving cognitive performance. **R 1485 dihydrochloride** is a novel compound identified as a high-affinity antagonist for this receptor. This guide summarizes the key preclinical findings that characterize its pharmacological profile.

Mechanism of Action

R 1485 dihydrochloride exerts its pharmacological effects through selective, high-affinity antagonism of the 5-HT₆ receptor.[1] Blockade of this receptor is hypothesized to disinhibit the release of acetylcholine and other neurotransmitters, thereby enhancing synaptic plasticity and improving cognitive processes. The signaling pathway downstream of the 5-HT₆ receptor typically involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). As an antagonist, **R 1485 dihydrochloride** is expected to competitively inhibit 5-HT-induced cAMP accumulation.



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Figure 1: Proposed mechanism of action for **R 1485 dihydrochloride**.

In Vitro Preclinical Data

Receptor Binding Affinity

R 1485 dihydrochloride demonstrates high affinity for the human 5-HT₆ receptor.

Parameter	Value	Reference
pKi (human 5-HT ₆)	8.9	[1]

Experimental Protocol: Radioligand Binding Assay

The binding affinity of **R 1485 dihydrochloride** to the 5-HT6 receptor was likely determined using a competitive radioligand binding assay. A standard protocol for this type of assay is as follows:

- **Tissue/Cell Preparation:** Membranes from cells recombinantly expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells) are prepared.
- **Radioligand:** A specific radioligand for the 5-HT6 receptor, such as [3H]-LSD or [125I]-SB-258585, is used.
- **Assay:** The cell membranes are incubated with the radioligand in the presence of increasing concentrations of **R 1485 dihydrochloride**.
- **Detection:** The amount of radioligand bound to the receptor is measured using a scintillation counter or gamma counter.
- **Data Analysis:** The concentration of **R 1485 dihydrochloride** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Selectivity Profile

R 1485 dihydrochloride exhibits a high degree of selectivity for the 5-HT6 receptor. It has been shown to have over 100-fold selectivity against a panel of 50 other targets, including other serotonin receptor subtypes.^[1] This high selectivity is crucial for minimizing off-target side effects.

hERG Inhibition

A critical aspect of preclinical safety assessment is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. **R 1485 dihydrochloride** displays low hERG inhibition, suggesting a favorable cardiac safety profile.^[1]

Experimental Protocol: hERG Assay

The potential for hERG channel inhibition is typically assessed using electrophysiological methods, such as the patch-clamp technique, on cells stably expressing the hERG channel (e.g., HEK293 cells). The assay measures the effect of the compound on the potassium current through the hERG channel.

In Vivo Preclinical Data

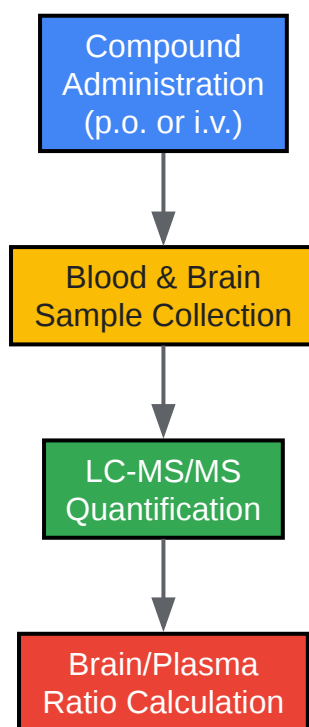
Brain Penetration

For a centrally acting drug to be effective, it must cross the blood-brain barrier. **R 1485 dihydrochloride** has been demonstrated to be brain penetrant.^[1]

Experimental Protocol: Brain Penetration Study

The brain penetration of a compound is typically evaluated in rodents (e.g., rats or mice). A standard workflow is as follows:

- **Compound Administration:** **R 1485 dihydrochloride** is administered to the animals, usually via oral (p.o.) or intravenous (i.v.) routes.
- **Sample Collection:** At various time points after administration, blood and brain tissue samples are collected.
- **Sample Analysis:** The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
- **Data Analysis:** The brain-to-plasma concentration ratio is calculated to determine the extent of brain penetration.



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Figure 2: Workflow for a typical brain penetration study.

Summary and Future Directions

The preclinical data available for **R 1485 dihydrochloride** characterize it as a potent, selective, and brain-penetrant 5-HT₆ receptor antagonist with a favorable preliminary safety profile. Its high affinity for the target receptor and low potential for hERG inhibition make it a promising candidate for further investigation as a cognitive enhancer.

Future preclinical studies should focus on:

- In vivo efficacy: Evaluating the pro-cognitive effects of **R 1485 dihydrochloride** in various animal models of cognitive impairment (e.g., novel object recognition, Morris water maze).
- Pharmacokinetics: A comprehensive pharmacokinetic profile, including oral bioavailability, half-life, and metabolism, is necessary to guide dose selection for further studies.
- Detailed Selectivity: Publication of the full selectivity data against the panel of 50 targets would provide a more complete understanding of its off-target activity.

This in-depth technical guide, based on the currently available information, supports the continued investigation of **R 1485 dihydrochloride** as a potential therapeutic agent for cognitive disorders.

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References

- 1. mdpi.com [mdpi.com]
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